Methyl (E)-4-[[(4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride
Methyl (E)-4-[[(4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride
ß-Funaltrexamine HCl is a selective irreversible µ opioid receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
72786-10-8
VCID:
VC0543875
InChI:
InChI=1S/C25H30N2O6.ClH/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14;/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29);1H/b7-6+;/t16-,18?,23+,24+,25-;/m1./s1
SMILES:
COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Molecular Formula:
C25H31ClN2O6
Molecular Weight:
491 g/mol
Methyl (E)-4-[[(4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride
CAS No.: 72786-10-8
Inhibitors
VCID: VC0543875
Molecular Formula: C25H31ClN2O6
Molecular Weight: 491 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 72786-10-8 |
---|---|
Product Name | Methyl (E)-4-[[(4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride |
Molecular Formula | C25H31ClN2O6 |
Molecular Weight | 491 g/mol |
IUPAC Name | methyl (E)-4-[[(4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride |
Standard InChI | InChI=1S/C25H30N2O6.ClH/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14;/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29);1H/b7-6+;/t16-,18?,23+,24+,25-;/m1./s1 |
Standard InChIKey | BIPHUOBUKMPSQR-SRKMVYSRSA-N |
Isomeric SMILES | COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2(C3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl |
SMILES | COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl |
Canonical SMILES | COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl |
Appearance | Solid powder |
Description | ß-Funaltrexamine HCl is a selective irreversible µ opioid receptor antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ß-Funaltrexamine hydrochloride; Beta-Funaltrexamine hydrochloride; ß Funaltrexamine hydrochloride; ß-Funaltrexamine HCl; Beta-Funaltrexamine HCl; ß Funaltrexamine HCl; ß-FNA hydrochloride; ß-FNA HCl; |
Reference | 1: Li YJ, Duckles SP. Effect of opioid receptor antagonists on vasodilator nerve actions in the perfused rat mesentery. Eur J Pharmacol. 1991 Nov 12;204(3):323-8. PubMed PMID: 1685449. 2: Franklin TG, Traynor JR. Alkylation with beta-funaltrexamine suggests differences between mu-opioid receptor systems in guinea-pig brain and myenteric-plexus. Br J Pharmacol. 1991 Mar;102(3):718-22. PubMed PMID: 1364844; PubMed Central PMCID: PMC1917925. 3: Rothman RB, Long JB, Bykov V, Jacobson AE, Rice KC, Holaday JW. Pretreatment of rats with the irreversible mu-receptor antagonist, beta-FNA, fails to prevent naltrexone-induced upregulation of mu-opioid receptors. Neuropharmacology. 1990 Sep;29(9):805-10. PubMed PMID: 1963479. |
PubChem Compound | 6442032 |
Last Modified | Nov 11 2021 |
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